molecular formula C18H15N3O4S2 B2898992 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide CAS No. 941951-25-3

2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide

Cat. No. B2898992
M. Wt: 401.46
InChI Key: AIRRAPJVPWWYFC-UHFFFAOYSA-N
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Description

2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives that have been extensively studied for their biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide involves the reaction of 4-(3-nitrophenyl)thiazol-2-amine with 4-methoxyphenyl isothiocyanate followed by reaction with N-acetyl glycine.

Starting Materials
4-(3-nitrophenyl)thiazol-2-amine, 4-methoxyphenyl isothiocyanate, N-acetyl glycine

Reaction
Step 1: 4-(3-nitrophenyl)thiazol-2-amine is reacted with 4-methoxyphenyl isothiocyanate in the presence of a base such as triethylamine to form 2-(4-methoxyphenylthio)-4-(3-nitrophenyl)thiazole., Step 2: The product from step 1 is then reacted with N-acetyl glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide.

Mechanism Of Action

The exact mechanism of action of 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by interfering with various cellular processes.

Biochemical And Physiological Effects

Studies have shown that 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide can inhibit the growth of various microbial strains, including bacteria and fungi. This compound has also been found to possess anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide has shown promising anticancer activity by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. However, the limitations of this compound include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide. One of the potential areas of exploration is the development of new antimicrobial agents based on this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential therapeutic targets. Moreover, the development of new formulations that can enhance the solubility and bioavailability of this compound is also an area that warrants further investigation.

Scientific Research Applications

The potential therapeutic applications of 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide have been explored in various scientific studies. This compound has been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities.

properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-25-14-5-7-15(8-6-14)26-11-17(22)20-18-19-16(10-27-18)12-3-2-4-13(9-12)21(23)24/h2-10H,11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRRAPJVPWWYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide

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